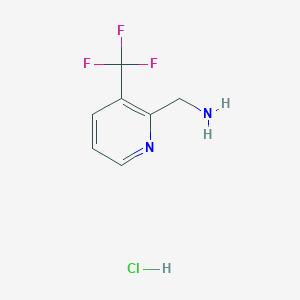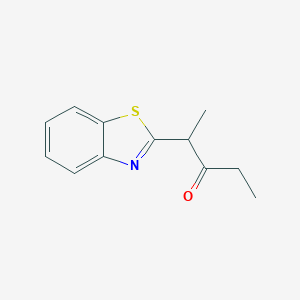
(3-Amino-5-nitrophenyl)methanol
概要
説明
“(3-Amino-5-nitrophenyl)methanol” is a chemical compound with the CAS Number: 90390-46-8 . It has a molecular weight of 168.15 and its IUPAC name is (3-amino-5-nitrophenyl)methanol . The compound is typically stored in a dark place under an inert atmosphere at room temperature .
Molecular Structure Analysis
The InChI code for “(3-Amino-5-nitrophenyl)methanol” is 1S/C7H8N2O3/c8-6-1-5(4-10)2-7(3-6)9(11)12/h1-3,10H,4,8H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.
Physical And Chemical Properties Analysis
“(3-Amino-5-nitrophenyl)methanol” is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.
科学的研究の応用
Photoaffinity Labeling
The compound exhibits behavior conducive for photoaffinity labeling, as observed in the study of 4-amino-3-nitrophenyl azides. Such azides form basic nitrenes that rapidly protonate to form reactive nitrenium ions, making them suitable for photoaffinity labeling applications. In particular, the protonation of the nitrene derived from these azides occurs extremely rapidly, indicating potential utility in fast-reacting systems (Voskresenska et al., 2009).
Synthesis of Pyrrolo[1,2-b]cinnolin-10-one Ring System
The compound can participate in chemical reactions that lead to the formation of the pyrrolo[1,2-b]cinnolin-10-one ring system, which is a core structure in many biologically active compounds. The study demonstrated its involvement in reactions with zinc and ammonium chloride, indicating its utility in the synthesis of complex organic molecules (Kimbaris & Varvounis, 2000).
Potential in Radiopharmaceutical Development
The compound's derivatives show promise in radiopharmaceutical development, especially in the formation of stable anionic complexes with rhenium and technetium. These complexes could be useful in developing target-specific radiopharmaceuticals for diagnostic and therapeutic purposes (Allali et al., 2006).
Ligand for "fac-[M(CO)3]+" Core
The reaction of the compound with the "fac-[M(CO)3]+" core (M = Re, 99mTc) in methanol leads to the formation of stable anionic complexes. These complexes have potential applications in the field of radiopharmacy, especially due to the ease of derivatization of the nitro group into an amino group, which can be further used to develop target-specific radiopharmaceuticals (Allali et al., 2006).
Safety And Hazards
When handling “(3-Amino-5-nitrophenyl)methanol”, it’s important to avoid dust formation and avoid breathing in mist, gas, or vapors . Contact with skin and eyes should be avoided . In case of contact, contaminated clothing should be removed immediately and the affected area should be washed off with soap and plenty of water . If the compound is inhaled, the person should be moved to fresh air and given artificial respiration if necessary .
特性
IUPAC Name |
(3-amino-5-nitrophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c8-6-1-5(4-10)2-7(3-6)9(11)12/h1-3,10H,4,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOQKOVFSUNXURX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1N)[N+](=O)[O-])CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70573857 | |
| Record name | (3-Amino-5-nitrophenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70573857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Amino-5-nitrophenyl)methanol | |
CAS RN |
90390-46-8 | |
| Record name | (3-Amino-5-nitrophenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70573857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

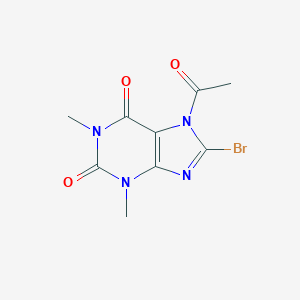
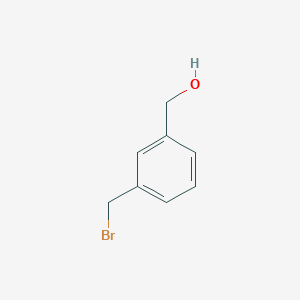
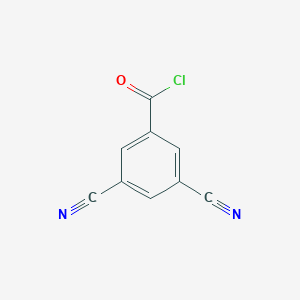
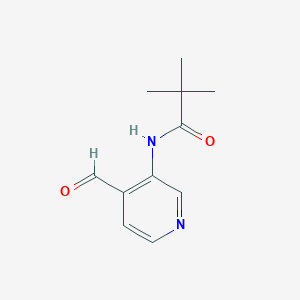
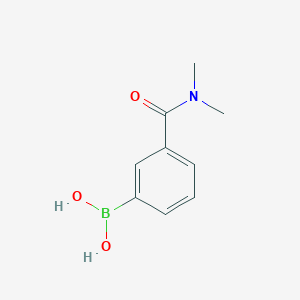
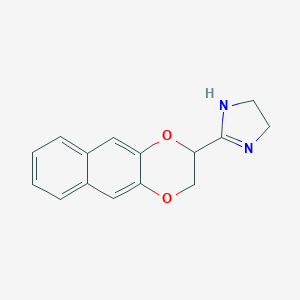
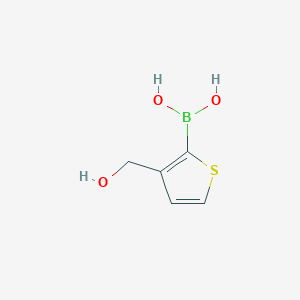
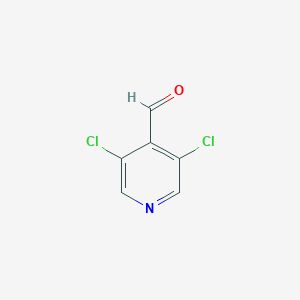
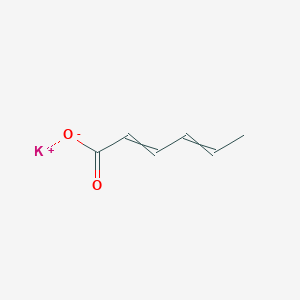

![3,3-Dimethyl-1,3-dihydrofuro[3,4-c]pyridine](/img/structure/B151378.png)
![N-(2-Amino-2-oxoethyl)-N-[(2S)-2-(3,5-dioxo-1-piperazinyl)propyl]-glycine](/img/structure/B151382.png)
